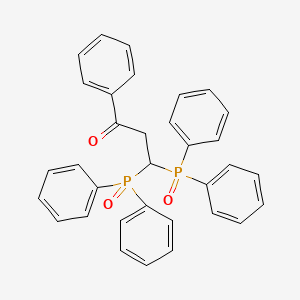
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a central propanone backbone with two diphenylphosphoryl groups and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by the addition of the precursor compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 3,3-Bis(diphenylphosphoryl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The phosphoryl groups can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
相似化合物的比较
Similar Compounds
Methyl 3,3-bis(diphenylphosphoryl)propanoate: Similar structure but with a methyl ester group instead of a phenyl group.
3,3-Bis(diphenylphosphoryl)-2,2-bipyridine: Contains a bipyridine moiety instead of a propanone backbone.
Uniqueness
Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
86488-99-5 |
|---|---|
分子式 |
C33H28O3P2 |
分子量 |
534.5 g/mol |
IUPAC 名称 |
3,3-bis(diphenylphosphoryl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C33H28O3P2/c34-32(27-16-6-1-7-17-27)26-33(37(35,28-18-8-2-9-19-28)29-20-10-3-11-21-29)38(36,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,33H,26H2 |
InChI 键 |
SSJMUBCWVKXNCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


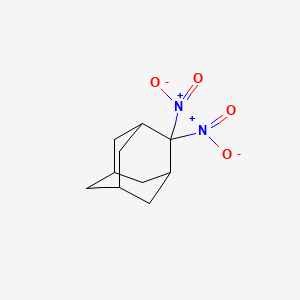
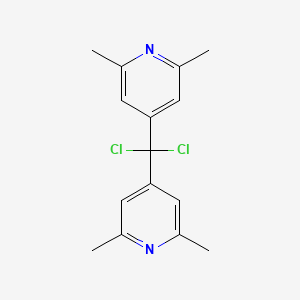

![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
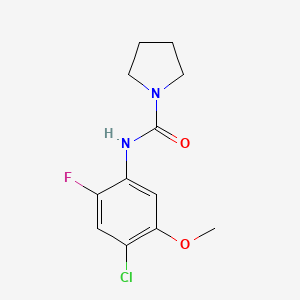
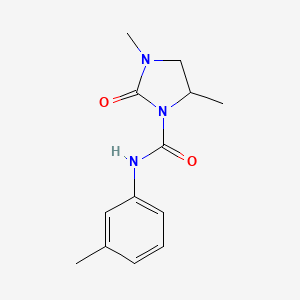
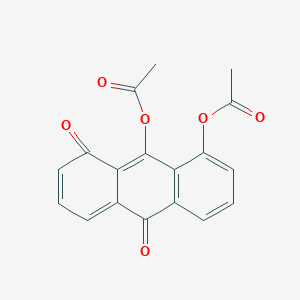

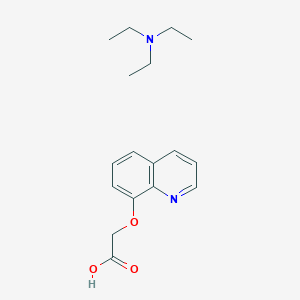

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
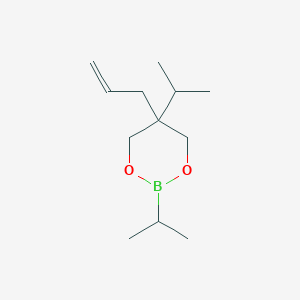
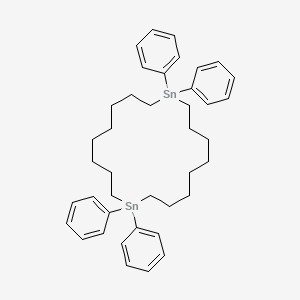
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
